molecular formula C13H14N2O3 B11865489 (2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl acetate CAS No. 838858-86-9

(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl acetate

Cat. No.: B11865489
CAS No.: 838858-86-9
M. Wt: 246.26 g/mol
InChI Key: VZAZVSUZJVVXBW-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry

In chemistry, (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine

In medicinal chemistry, (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate is explored for its potential therapeutic applications. It has shown promise in the development of anti-inflammatory and analgesic agents .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

838858-86-9

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl acetate

InChI

InChI=1S/C13H14N2O3/c1-7-4-12-11(13(17)15-8(2)14-12)5-10(7)6-18-9(3)16/h4-5H,6H2,1-3H3,(H,14,15,17)

InChI Key

VZAZVSUZJVVXBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1COC(=O)C)C(=O)NC(=N2)C

Origin of Product

United States

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